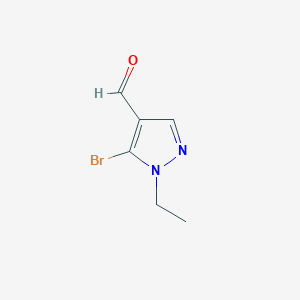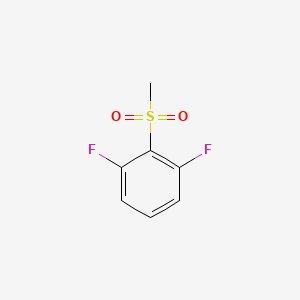
Anethole; fenchone; tarragon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anethole: , fenchone , and tarragon are organic compounds with significant applications in various fields. Anethole is a phenylpropanoid derivative found in essential oils of anise, fennel, and star anise . Fenchone is a monoterpenoid and a ketone, present in fennel and wormwood .
準備方法
Anethole
Anethole can be extracted from plant sources like anise and fennel through steam distillation, solvent extraction, and ultrasonic-assisted techniques . Industrially, it is also synthesized from methylchavicol or anisole and propionic anhydride .
Fenchone
Fenchone is prepared by dehydrogenating fenchol using a dehydrogenation catalyst . Another method involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of a homogeneous catalyst .
Tarragon
Tarragon essential oil is typically extracted through steam distillation of the plant’s leaves and stems .
化学反応の分析
Anethole
Anethole undergoes various chemical reactions, including:
Oxidation: Converts anethole to anisaldehyde using oxygen and a catalyst.
Reduction: Reduces anethole to dihydroanethole using hydrogen and a metal catalyst.
Substitution: Anethole can undergo electrophilic aromatic substitution reactions.
Fenchone
Fenchone participates in:
Condensation: Forms chiral iminopyridine ligands with pyridinylalkylamines.
Oxidation: Converts to fenchone oxide using oxidizing agents.
Tarragon
Tarragon’s primary component, estragole, undergoes:
Oxidation: Converts to p-anisaldehyde.
Hydroxylation: Forms hydroxyestragole.
科学的研究の応用
Anethole
Anethole has applications in:
Medicine: Exhibits anti-inflammatory, anticarcinogenic, and antidiabetic properties.
Food Industry: Used as a flavoring agent.
Cosmetics: Incorporated in perfumes and fragrances.
Fenchone
Fenchone is used in:
Pharmaceuticals: Acts as a flavoring agent and has diuretic properties.
Cosmetics: Used in perfumes for its woody scent.
Food Industry: Adds flavor to various products.
Tarragon
Tarragon is utilized in:
作用機序
Anethole
Anethole modulates several molecular pathways, including NF-kB and TNF-α signaling, to exert its anti-inflammatory and anticarcinogenic effects .
Fenchone
Fenchone interacts with various proteins, including β-ketoacyl acyl carrier protein synthase and 1,3-β-D-glucan synthase, to exhibit its antimicrobial and diuretic effects .
Tarragon
Estragole, a major component of tarragon, modulates enzyme activities and exhibits antimicrobial properties .
類似化合物との比較
Anethole
Similar compounds include estragole and eugenol. Anethole is unique due to its higher prevalence in essential oils and its extensive use in flavoring and medicinal applications .
Fenchone
Similar compounds include camphor and borneol. Fenchone is distinguished by its specific scent and its occurrence in fennel and wormwood .
Tarragon
Similar compounds include basil and anise. Tarragon is unique for its culinary applications and its specific flavor profile .
Conclusion
Anethole, fenchone, and tarragon are versatile compounds with significant applications in various industries. Their unique chemical properties and biological activities make them valuable in medicine, food, and cosmetics.
特性
IUPAC Name |
1-methoxy-4-prop-1-enylbenzene;1-methoxy-4-prop-2-enylbenzene;1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O.2C10H12O/c1-9(2)7-4-5-10(3,6-7)8(9)11;2*1-3-4-9-5-7-10(11-2)8-6-9/h7H,4-6H2,1-3H3;3-8H,1-2H3;3,5-8H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHSPPLZGYJDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Azatricyclo[3.3.1.0~2,8~]nonane](/img/structure/B12517947.png)


![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)
![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)




![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-methylpyridin-1-ium)](/img/structure/B12518029.png)
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
